molecular formula C11H16O3 B2894828 (3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one CAS No. 898817-60-2

(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one

Cat. No. B2894828
CAS RN: 898817-60-2
M. Wt: 196.246
InChI Key: XLLNHHNSFYCDPW-QXEWZRGKSA-N
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Description

(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.246. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Deoxysugars and Derivatives

One study outlines the microbial reduction of 5-acyl-isoxazolines, leading to the synthesis of 3-deoxy-D-fructose and various derivatives. This process involves the transformation of compounds through biotransformation by Aspergillus niger, demonstrating the utility of this compound in accessing D-sugar analogues and contributing to synthetic carbohydrate chemistry (Gefflaut et al., 2001).

Catalytic Cycloisomerization

Another application is found in cobalt-catalyzed cycloisomerization processes, where 1,6-enynes and allyl propargyl ethers are transformed into vinyl cyclopentenes and dihydrofurans. This illustrates the compound's role in facilitating novel cyclization reactions, enhancing synthetic efficiency in organic chemistry (Ajamian & Gleason, 2003).

Palladium-Catalyzed Oxidative Carbonylation

In the realm of heterocyclic compound synthesis, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been employed to produce quinazolin-2-ones and quinoline-4-ones, showcasing the compound's facilitation of complex molecule construction (Costa et al., 2004).

Development of Novel Polymers

The compound has also been utilized in the one-pot synthesis of poly(vinyl alcohol) copolymers via ruthenium-catalyzed equilibrium ring-opening metathesis polymerization. This highlights its use in polymer science for creating materials with potential applications ranging from biomedicine to electronics (Tuba et al., 2014).

Synthesis of Highly Branched Polymers

Furthermore, the compound is involved in the synthesis of hyperbranched and highly branched methacrylates, indicative of its role in generating complex macromolecular architectures. This has implications for the development of materials with unique physical and chemical properties (Simon & Müller, 2001).

properties

IUPAC Name

(3aR,4R,6aR)-4-ethenyl-2,2,4-trimethyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,8-9H,1,6H2,2-4H3/t8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLNHHNSFYCDPW-QXEWZRGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(CC2=O)(C)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC(=O)[C@H]2[C@@H]1OC(O2)(C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one

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